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Application Summary: In pharmacology, this compound is explored for its potential therapeutic effects. It’s often included in the synthesis of various bioactive molecules due to its heterocyclic structure, which is a common feature in many drugs.
Methods of Application: The compound is typically synthesized and then tested in vitro and in vivo for biological activity.
Results: While specific data on this compound is limited, related azepine derivatives have shown promise in treating various conditions, suggesting potential efficacy for this compound as well .
Application Summary: In medicinal chemistry, “6-Benzyl-1,4,5,6,7,8-hexahydroimidazo-[4,5-d]azepine” is used to develop new pharmaceuticals with improved efficacy and safety profiles.
Methods of Application: The compound is used as a building block in the synthesis of new drug candidates. It undergoes various chemical reactions to create derivatives with potential medicinal properties .
Results: The derivatives of this compound have been patented, indicating their significance in drug development and therapy .
Application Summary: Organic synthesis utilizes this compound for creating complex molecules. Its structure allows for a variety of chemical modifications, making it valuable for constructing diverse organic compounds.
Methods of Application: Synthetic chemists use this compound in multistep synthesis routes. It can undergo reactions like alkylation, acylation, and cyclization to yield new organic structures .
Results: The versatility of this compound in organic synthesis has been documented, with various publications detailing its use in constructing complex molecules .
Application Summary: “6-Benzyl-1,4,5,6,7,8-hexahydroimidazo-[4,5-d]azepine” plays a crucial role in the early stages of drug development, particularly in the discovery of lead compounds.
Methods of Application: It’s used in high-throughput screening assays to identify its binding affinity to various biological targets. The compound’s interactions with enzymes, receptors, and other proteins are studied .
Results: The compound has been part of studies that led to the discovery of new drug candidates, some of which have progressed to clinical trials .
Application Summary: In biochemistry, the compound is studied for its interaction with biological systems, providing insights into its mechanism of action at the molecular level.
Methods of Application: Biochemical assays are conducted to understand how the compound affects cellular processes. It’s also used in structure-activity relationship (SAR) studies .
Results: Research has shown that azepine derivatives can influence various biochemical pathways, which is promising for the development of targeted therapies .
Application Summary: Chemical engineering leverages this compound in process development, focusing on its large-scale synthesis and purification for industrial applications.
Methods of Application: Engineers design and optimize processes for the efficient production of the compound. This includes reaction engineering, crystallization, and separation techniques .
Application Summary: This compound is investigated for its effects on the nervous system, particularly for the treatment of neurological disorders.
Methods of Application: Researchers use animal models to test the neuropharmacological properties of the compound. Electrophysiological recordings and behavioral assays are common methods employed .
Results: Studies have indicated that derivatives of this compound may have therapeutic potential in treating conditions like epilepsy and anxiety .
Application Summary: In oncology, the compound’s efficacy in cancer treatment is explored, especially for its role in targeted therapy.
Methods of Application: The compound is tested against various cancer cell lines in vitro. Techniques such as MTT assays, flow cytometry, and Western blotting are used to assess its anticancer activity .
Results: Preliminary results suggest that it may inhibit the growth of certain cancer cells, providing a basis for further investigation into its use as an anticancer agent .
Application Summary: Molecular biologists study the compound for its ability to modulate gene expression and protein function.
Methods of Application: Techniques like CRISPR-Cas9 gene editing and RNA interference are used to study the effects of the compound on gene and protein activity .
Results: The compound has shown promise in affecting the expression of genes involved in various diseases, which could lead to new therapeutic strategies .
Application Summary: Analytical chemists utilize the compound in the development of new diagnostic assays and analytical techniques.
Methods of Application: The compound is used as a standard or reagent in chromatography, spectroscopy, and mass spectrometry to develop new analytical methods .
Results: It has been instrumental in the creation of assays that are more sensitive and specific for detecting biological molecules .
Application Summary: Computational chemists use the compound in simulations to predict its behavior and interactions at the atomic level.
Methods of Application: Computer models and simulations, such as molecular dynamics and quantum mechanics, are used to predict the compound’s properties and interactions .
Results: Simulations have provided insights into the compound’s stability, reactivity, and potential binding sites for interaction with biological targets .
Application Summary: Chemical biologists investigate the compound for its utility in understanding biological processes at the chemical level.
Methods of Application: The compound is used in chemical genetics and proteomics studies to dissect complex biological pathways .
Results: Research has revealed that the compound can serve as a tool to probe the function of enzymes and other proteins in the cell .
6-Benzyl-1,4,5,6,7,8-hexahydroimidazo-[4,5-d]azepine is a bicyclic compound characterized by a six-membered azepine ring fused to a five-membered imidazole ring. The compound features a benzyl substituent at the sixth carbon of the azepine ring, contributing to its unique chemical properties. Its structure enables various chemical modifications, making it a valuable building block in organic synthesis and medicinal chemistry.
These reactions facilitate the synthesis of various derivatives that may exhibit enhanced pharmacological properties .
Synthesis of 6-Benzyl-1,4,5,6,7,8-hexahydroimidazo-[4,5-d]azepine typically involves multi-step organic synthesis techniques:
The compound plays a significant role in various fields:
Studies focusing on the interactions of 6-Benzyl-1,4,5,6,7,8-hexahydroimidazo-[4,5-d]azepine with biological targets are crucial for elucidating its mechanism of action.
Several compounds share structural similarities with 6-Benzyl-1,4,5,6,7,8-hexahydroimidazo-[4,5-d]azepine. Here are a few notable examples:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1-Benzyl-1H-imidazo[4,5-b]pyridin | Imidazole fused with pyridine | Exhibits different pharmacological profiles due to pyridine presence |
| 2-Benzylpyrrolidine | Five-membered ring with nitrogen | Simpler structure but relevant in neuropharmacology |
| 7-Methyl-1H-pyrrolo[2,3-d]pyrimidin | Pyrrole fused with pyrimidine | Potential applications in cancer therapy |
The uniqueness of 6-Benzyl-1,4,5,6,7,8-hexahydroimidazo-[4,5-d]azepine lies in its specific bicyclic structure and the presence of both azepine and imidazole rings. This combination allows for diverse reactivity and interaction profiles compared to other similar compounds .
The IUPAC name derives from its bicyclic structure: 6-benzyl-1,4,5,6,7,8-hexahydroimidazo[4,5-d]azepine. Common synonyms include 6-benzyl-4,5,7,8-tetrahydro-1H-imidazo[4,5-d]azepine and SCHEMBL550151. The benzyl substituent at position 6 distinguishes it from simpler azepine derivatives.
Key physicochemical properties include:
| Property | Value | Source |
|---|---|---|
| Boiling Point | 440.6 ± 0.0 °C (760 mmHg) | |
| Density | 1.2 ± 0.0 g/cm³ | |
| Flash Point | 220.2 ± 0.0 °C | |
| LogP (Partition Coeff.) | 2.85 (predicted) |
The compound is typically stored at -20°C for long-term stability, indicating sensitivity to thermal degradation.
While experimental spectral data (e.g., NMR, IR) are not explicitly provided in available literature, the SMILES notation (N1(CC2=CC=CC=C2)CCC(NC=N3)=C3CC1) and InChIKey (PYAKDZTUKYUQDQ-UHFFFAOYSA-N) offer insights into its structural topology. Computational models predict a polar surface area of 41.8 Ų, suggesting moderate solubility in polar solvents.